molecular formula C25H40N4O7S B558631 Boc-arg(pmc)-OH CAS No. 200125-12-8

Boc-arg(pmc)-OH

Cat. No. B558631
M. Wt: 540.7 g/mol
InChI Key: WVNWVMLZWUTJPA-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-arg(pmc)-OH is a chemical compound with the CAS Number: 200125-12-8 . It has a molecular weight of 540.68 .


Molecular Structure Analysis

Boc-arg(pmc)-OH contains a total of 78 bonds, including 38 non-H bonds, 11 multiple bonds, 11 rotatable bonds, 5 double bonds, and 6 aromatic bonds . It also includes 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 guanidine derivative, 1 aliphatic primary amine, and 1 hydroxyl group .


Chemical Reactions Analysis

Boc-arg(pmc)-OH is often used in peptide synthesis . The Pmc group is more acid labile than the Mtr group and is useful in preparing peptides with multiple arginine residues .


Physical And Chemical Properties Analysis

Boc-arg(pmc)-OH is a compound with a molecular weight of 540.68 . It is typically stored at temperatures between 28 C .

Scientific Research Applications

  • Tryptophan Alkylation in Peptide Synthesis : Research by Fields and Fields (1993) investigated the use of Pmc and Pbf side-chain protection of Arg and Boc side-chain protection of Trp to minimize side-chain protecting group “scavenger” use in Fmoc-based solid-phase synthesis. They found that the combination of Trp(Boc) and Arg(Pbf) resulted in extremely low levels of Trp alkylation during TFA treatment of the peptide-resin without scavengers (Fields & Fields, 1993).

  • Lactam Formation in Arginine Derivatives Synthesis : A study by Cezari and Juliano (1996) evaluated delta-lactam generation during the synthesis of arginine-containing dipeptides using various protected arginines, including Boc-Arg(Pmc)-OH. They observed significant amounts of delta-lactam in some syntheses, indicating that this side reaction should be considered almost inevitable in specific syntheses of arginine-containing peptides (Cezari & Juliano, 1996).

  • Surface Modification of Boron Carbide in Epoxy Composites : Rodrigues and Broughton (2013) explored the use of a silane coupling agent to improve the adhesion between epoxy resin and Boron Carbide (BC) in polymer matrix composites (PMC). This study highlights the application of Boc-arg(pmc)-OH in enhancing the mechanical strength of treated composites (Rodrigues & Broughton, 2013).

  • Fluorescent Arginine Derivative : Marshall et al. (2019) prepared a fluorescent arginine derivative, Boc-Arg(Nap)-OH, by palladium(0)-catalyzed coupling, indicating its application in the study of peptides with sterically accessible N-termini. This research demonstrates the versatility of Boc-Arg derivatives in biochemical applications (Marshall et al., 2019).

  • Combustion in Porous Media : Banerjee and Paul (2021) compiled research on porous medium combustion (PMC), a technology where combustion occurs within voids of the solid porous matrix. This study signifies the broad applications of PMC technologies, including in areas where Boc-arg(pmc)-OH might be relevant (Banerjee & Paul, 2021).

  • Organotin(IV) Complexes with L-Arginine : Girasolo et al. (2010) synthesized novel diorganotin(IV) and triorganotin(IV) derivatives of Boc–Arg–OH, indicating its application in the development of organometallic compounds with potential biological activities (Girasolo et al., 2010).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Boc-arg(pmc)-OH . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNWVMLZWUTJPA-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476459
Record name (E)-N~5~-{Amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-arg(pmc)-OH

CAS RN

200125-12-8
Record name (E)-N~5~-{Amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Angliker - Journal of medicinal chemistry, 1995 - ACS Publications
Furin is a subtilisin-like eukaryoticserine endoprotease which processes proproteins to biologically active proteins and peptides. Also, the envelope proteins of viruses, such as …
Number of citations: 67 pubs.acs.org
SH Joo, Q Xiao, Y Ling, B Gopishetty… - Journal of the American …, 2006 - ACS Publications
Cyclic peptides provide attractive lead compounds for drug discovery and excellent molecular probes in biomedical research. Large combinatorial libraries of cyclic peptides can now …
Number of citations: 143 pubs.acs.org
M Storgaard, ST Henriksen, F Zaragoza… - Bioorganic & medicinal …, 2011 - Elsevier
Herein is described the synthesis of a novel class of peptidyl FVIIa inhibitors having a C-terminal benzyl ketone group. This class is designed to be potentially suitable as stabilization …
Number of citations: 2 www.sciencedirect.com
CA Olsen, M Witt, H Franzyk, JW Jaroszewski - Tetrahedron letters, 2007 - Elsevier
Polyamine toxins isolated from the venoms of spiders and wasps and their synthetic analogues are uncompetitive antagonists of ligand-gated ionotropic receptors in the central- and …
Number of citations: 13 www.sciencedirect.com
JJ Panda, A Kaul, S Alam, AK Babbar… - Therapeutic …, 2011 - Future Science
Synthesis of nanomaterials via ‘molecular self-assembly’ allows one to define the properties of the nanomaterial by rational design of the individual constituents. Use of peptides for self-…
Number of citations: 27 www.future-science.com
F Simonin, M Schmitt, JP Laulin… - Proceedings of the …, 2006 - National Acad Sciences
Neuropeptide FF (NPFF) has been proposed to play a role in pain modulation, opioid tolerance, and several other physiological processes. However, pharmacological agents that …
Number of citations: 255 www.pnas.org
B Bahbouhi, N Chazal, NG Seidah, C Chiva… - Biochemical …, 2002 - portlandpress.com
The aim of the present study was to evaluate the capacity of synthetic l- and d-peptides encompassing the HIV-1 BRU gp160 REKR cleavage site to interfere with HIV and simian …
Number of citations: 16 portlandpress.com
IPC Class, A USPC - 2015 - patentsencyclopedia.com
Novel peptide compounds and pharmaceutical compositions thereof are disclosed that have a formula represented by the following formula (I) wherein L 1, L 2, L 3, Z, R 1, R 2, R 4 and …
Number of citations: 0 www.patentsencyclopedia.com
AEP Adang, APA de Man, GMT Vogel… - Journal of medicinal …, 2002 - ACS Publications
Despite intense research over the last 10 years, aided by the availability of X-ray structures of enzyme−inhibitor complexes, only very few truly orally active thrombin inhibitors have …
Number of citations: 35 pubs.acs.org

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